Hytacand

Description

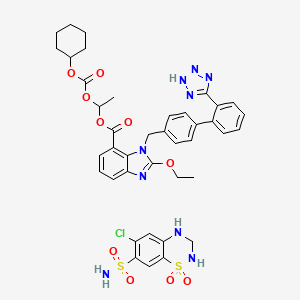

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1145777-98-5 |

|---|---|

Molecular Formula |

C40H42ClN9O10S2 |

Molecular Weight |

908.4 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C33H34N6O6.C7H8ClN3O4S2/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38);1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

GBMIVDMAHNBPIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Renal Mechanism of Action of Hytacand (Candesartan/Hydrochlorothiazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hytacand, a combination of the angiotensin II receptor blocker (ARB) candesartan (B1668252) and the thiazide diuretic hydrochlorothiazide (B1673439) (HCTZ), is a widely prescribed antihypertensive agent. Its efficacy is rooted in the complementary mechanisms of its components on renal physiology, leading to a synergistic reduction in blood pressure. This technical guide provides an in-depth exploration of the core renal mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of renal physiology and pharmacology.

Introduction

The kidneys play a pivotal role in the long-term regulation of arterial blood pressure through the control of sodium and water balance, and the modulation of vascular resistance via the renin-angiotensin-aldosterone system (RAAS). This compound leverages two distinct, yet complementary, pharmacological interventions that target key renal processes involved in blood pressure homeostasis.

-

Candesartan , an angiotensin II receptor blocker, selectively inhibits the AT1 receptor, thereby antagonizing the vasoconstrictor and sodium-retaining effects of angiotensin II.

-

Hydrochlorothiazide , a thiazide diuretic, directly inhibits sodium reabsorption in the distal convoluted tubule, leading to increased natriuresis and diuresis.

This guide will dissect the individual and combined actions of these two agents on renal hemodynamics, tubular function, and the underlying molecular signaling pathways.

Mechanism of Action of Candesartan in Renal Physiology

Candesartan cilexetil is a prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1] Candesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, with a high affinity and slow dissociation from the receptor.[2] Its primary renal effects are mediated through the blockade of the RAAS.

Hemodynamic Effects

Angiotensin II is a potent vasoconstrictor of both the afferent and efferent arterioles of the glomerulus, with a more pronounced effect on the efferent arteriole. This leads to an increase in intraglomerular pressure and helps maintain the glomerular filtration rate (GFR) in states of reduced renal perfusion.[1]

By blocking the AT1 receptor, candesartan induces vasodilation of the efferent arteriole, which leads to a decrease in glomerular hydrostatic pressure. This reduction in filtration pressure contributes to its nephroprotective effects, particularly in conditions like diabetic nephropathy.[3]

Studies have demonstrated that candesartan treatment can lead to a reduction in renal vascular resistance and a tendency towards increased renal plasma flow (RPF), despite a reduction in mean arterial pressure.[4][5] The GFR often remains unchanged or may show a slight, non-significant decrease, resulting in a significant reduction in the filtration fraction (GFR/RPF).[1][4][5][6][7]

Tubular Effects

Angiotensin II directly stimulates sodium and water reabsorption in the proximal convoluted tubule by upregulating the activity of the Na+/H+ exchanger (NHE3) and the Na+/K+-ATPase pump.[1][8] It also promotes the release of aldosterone (B195564) from the adrenal cortex, which in turn increases sodium reabsorption and potassium excretion in the distal nephron.[1]

Candesartan, by blocking AT1 receptors, attenuates these effects, leading to a decrease in sodium and water reabsorption and a subsequent natriuretic and diuretic effect. This contributes to the reduction in blood volume and blood pressure. Furthermore, by reducing aldosterone levels, candesartan can mitigate the potassium loss associated with diuretic therapy.

Mechanism of Action of Hydrochlorothiazide in Renal Physiology

Hydrochlorothiazide is a thiazide diuretic that exerts its primary effect on the distal convoluted tubule (DCT) of the nephron.

Tubular Effects

The primary molecular target of HCTZ is the sodium-chloride cotransporter (NCC), located on the apical membrane of DCT cells.[3] HCTZ competitively inhibits the binding of sodium and chloride ions to the NCC, thereby blocking their reabsorption from the tubular fluid into the cell.[3] This leads to an increased excretion of sodium and chloride in the urine, a process known as natriuresis.[9] As water follows the osmotic gradient created by the increased luminal sodium concentration, HCTZ also induces diuresis.[9]

The increased delivery of sodium to the collecting duct can lead to an increase in potassium excretion. This is because the increased sodium reabsorption through the epithelial sodium channel (ENaC) in the principal cells creates a more negative electrical potential in the tubular lumen, which drives potassium secretion through the renal outer medullary potassium channel (ROMK).

Vascular Effects

In addition to its diuretic effect, HCTZ has been shown to have a direct vasodilatory effect, which contributes to its long-term antihypertensive action.[3] The precise mechanism of this vasodilation is not fully elucidated, but evidence suggests the involvement of potassium channels in vascular smooth muscle cells.[6][10][11] HCTZ has been shown to activate large-conductance calcium-activated potassium (BK) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of the vascular smooth muscle.[6][10][11][12][13] This effect appears to be independent of the NCC transporter.[6][10][11]

Synergistic Effects of this compound

The combination of candesartan and hydrochlorothiazide in this compound results in a synergistic antihypertensive effect through multiple mechanisms:

-

Enhanced Natriuresis: HCTZ-induced volume depletion leads to a compensatory activation of the RAAS. Candesartan blocks this counter-regulatory response, leading to a more pronounced and sustained natriuresis.

-

Potassium Homeostasis: HCTZ can cause hypokalemia due to increased potassium excretion. Candesartan, by inhibiting the RAAS and reducing aldosterone levels, tends to counteract this effect, leading to a more neutral effect on serum potassium levels.

-

Complementary Mechanisms of Blood Pressure Reduction: HCTZ primarily reduces blood pressure through volume depletion and vasodilation, while candesartan acts by blocking the potent vasoconstrictor and sodium-retaining effects of angiotensin II. This dual approach leads to a greater reduction in blood pressure than can be achieved with either agent alone.

Data Presentation

The following tables summarize quantitative data from clinical and preclinical studies on the renal effects of candesartan and hydrochlorothiazide.

Table 1: Effects of Candesartan on Renal Hemodynamics

| Parameter | Study Population | Candesartan Dose | Duration | Change from Baseline/Placebo | Reference |

| Mean Arterial Pressure (mmHg) | Hypertensive patients | 16 mg/day | 6 weeks | ↓ 8 | [4][5] |

| Renal Vascular Resistance (mmHg/mL/min) | Hypertensive patients | 16 mg/day | 6 weeks | ↓ 0.03 | [4][5] |

| Renal Plasma Flow (mL/min) | Hypertensive patients | 16 mg/day | 6 weeks | ↑ (non-significant) | [4][5] |

| Glomerular Filtration Rate (mL/min/1.73 m²) | Hypertensive type 2 diabetic patients | 16 mg/day | 4 weeks | No significant change (95 vs 93) | [7] |

| Filtration Fraction | Hypertensive patients | 16 mg/day | 6 weeks | ↓ from 0.24 to 0.22 | [4][5] |

| Albuminuria (mg/24h) | Hypertensive type 2 diabetic patients with nephropathy | 16 mg/day | 2 months | ↓ 59% | [14] |

Table 2: Effects of Hydrochlorothiazide on Urinary Electrolyte Excretion

| Electrolyte | Study Population | HCTZ Dose | Duration | Change in 24-hour Urinary Excretion | Reference |

| Sodium | Hypertensive patients | 25 mg | Single dose | ↑ from 122 to 265 mEq/24h (Blacks); ↑ from 117 to 255 mEq/24h (Whites) | [15][16] |

| Potassium | Hypertensive patients | 25 mg | Single dose | ↑ from 45 to 66 mEq/24h (Blacks); ↑ from 57 to 86 mEq/24h (Whites) | [15][16] |

| Calcium | Healthy subjects | 25 mg/day | Repeated dosing | ↓ | [9] |

Table 3: Effects of Candesartan/Hydrochlorothiazide Combination Therapy

| Parameter | Study Population | Candesartan/HCTZ Dose | Duration | Change from Baseline | Reference |

| Systolic Blood Pressure (mmHg) | Hypertensive patients | Not specified | Not specified | Not specified | Not specified |

| Diastolic Blood Pressure (mmHg) | Hypertensive patients | Not specified | Not specified | Not specified | Not specified |

| Serum Potassium (mEq/L) | Hypertensive patients | Not specified | Not specified | Not specified | Not specified |

Note: More specific data on the combination therapy is needed for a comprehensive table.

Experimental Protocols

This section outlines the principles of key experimental methodologies used to investigate the renal effects of candesartan and hydrochlorothiazide.

Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)

The gold standard for measuring GFR and RPF is through the clearance of exogenous markers.[17][18][19]

-

Principle: The clearance of a substance is the volume of plasma from which the substance is completely removed by the kidneys per unit of time.

-

GFR Measurement (Inulin Clearance): Inulin (B196767) is a polysaccharide that is freely filtered by the glomerulus and is neither reabsorbed nor secreted by the renal tubules.[17][18] Therefore, its clearance is equal to the GFR.

-

Protocol Outline:

-

A priming dose of inulin is administered intravenously to achieve a stable plasma concentration.

-

A continuous intravenous infusion of inulin is maintained.

-

Timed urine samples are collected via a bladder catheter.

-

Blood samples are taken at the midpoint of each urine collection period.

-

Inulin concentrations in plasma and urine are measured.

-

GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.[19]

-

-

-

RPF Measurement (Para-aminohippurate - PAH Clearance): PAH is an organic acid that is both filtered by the glomerulus and actively secreted by the proximal tubule. At low plasma concentrations, it is almost completely cleared from the renal plasma in a single pass.[17][18] Therefore, its clearance provides an estimate of the effective renal plasma flow (eRPF).

-

Protocol Outline: The protocol is similar to that for inulin clearance, with PAH being administered instead of inulin.

-

RPF Calculation: eRPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration.[19]

-

24-Hour Urine Collection for Electrolyte Analysis

This method is used to assess the total daily excretion of various electrolytes, providing insights into the natriuretic and kaliuretic effects of diuretics.[2][20][21][22][23]

-

Principle: Collection of all urine produced over a 24-hour period allows for the accurate measurement of the total amount of an electrolyte excreted.

-

Protocol Outline:

-

The collection begins at a specific time (e.g., 8:00 AM). The patient first empties their bladder, and this urine is discarded.[21]

-

All subsequent urine for the next 24 hours is collected in a provided container, which should be kept refrigerated or on ice.[20][21]

-

The collection ends at the same time the following day, with the patient emptying their bladder one last time and adding this urine to the collection container.[21]

-

The total volume of the 24-hour urine collection is measured.

-

Aliquots of the collected urine are then analyzed for the concentration of specific electrolytes (e.g., sodium, potassium, calcium) using methods such as ion-selective electrodes or flame photometry.

-

The total 24-hour excretion of each electrolyte is calculated by multiplying its concentration by the total urine volume.

-

Signaling Pathways

Candesartan: AT1 Receptor Signaling in the Kidney

Candesartan's mechanism of action is centered on the blockade of the AT1 receptor, which is a G-protein coupled receptor (GPCR). In renal tubular cells, angiotensin II binding to the AT1 receptor activates multiple downstream signaling pathways that promote sodium reabsorption.

Caption: Candesartan blocks Angiotensin II binding to the AT1 receptor.

Hydrochlorothiazide: WNK-SPAK-NCC Signaling Pathway

The activity of the Na+-Cl- cotransporter (NCC) is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK). Hydrochlorothiazide directly inhibits the transport function of NCC.

References

- 1. academic.oup.com [academic.oup.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AT1A Angiotensin Receptors in the Renal Proximal Tubule Regulate Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazide-induced vasodilation in humans is mediated by potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autoregulated glomerular filtration rate during candesartan treatment in hypertensive type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Renal excretory responses to single and repeated administration of diuretics in healthy subjects: clinical connotations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimal dose of candesartan for renoprotection in type 2 diabetic patients with nephropathy: a double-blind randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Racial differences in response to acute dosing with hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. droracle.ai [droracle.ai]

- 18. youtube.com [youtube.com]

- 19. derangedphysiology.com [derangedphysiology.com]

- 20. testmenu.com [testmenu.com]

- 21. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. nrl.testcatalog.org [nrl.testcatalog.org]

- 23. hopkinsmedicine.org [hopkinsmedicine.org]

Pharmacokinetics of Hytacand Across Diverse Patient Populations: A Technical Guide

An in-depth analysis of the absorption, distribution, metabolism, and excretion of Hytacand (candesartan cilexetil/hydrochlorothiazide) in varied patient demographics, providing essential data and methodologies for researchers and drug development professionals.

This compound, a combination of the angiotensin II receptor blocker candesartan (B1668252) cilexetil and the diuretic hydrochlorothiazide (B1673439), is a widely prescribed antihypertensive agent. Understanding its pharmacokinetic profile in different patient populations is crucial for optimizing therapeutic outcomes and ensuring patient safety. This technical guide synthesizes available data on the pharmacokinetics of this compound's components, focusing on populations with specific physiological characteristics, including renal impairment, hepatic impairment, the elderly, and pediatric patients.

I. Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of candesartan and hydrochlorothiazide in various patient populations, facilitating a comparative analysis.

A. Candesartan Cilexetil

Candesartan cilexetil is a prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of Candesartan in Different Patient Populations

| Patient Population | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) | t½ (Elimination Half-life) | Key Findings & Recommendations |

| Healthy Adults | Dose-proportional | Dose-proportional | ~9 hours | Linear pharmacokinetics observed. |

| Elderly (≥65 years) | ~50% higher than younger subjects | ~50-80% higher than younger subjects | 9-12 hours | No initial dose adjustment is typically necessary, but monitoring is advised. |

| Renal Impairment | ||||

| Mild to Moderate (CrCl 30-60 mL/min) | Increased | Increased | 10.0 hours (8 mg/day) | A lower starting dose may be appropriate. |

| Severe (CrCl <30 mL/min) | Significant increases | Significant increases | 15.7 hours (8 mg/day) | Dose reduction is recommended. Hemodialysis does not significantly eliminate candesartan. |

| Hepatic Impairment | ||||

| Mild (Child-Pugh A) | 56% increase | 30% increase | No significant change | No dose adjustment is generally required. |

| Moderate (Child-Pugh B) | 56% increase | 145% increase | No significant change | Consideration should be given to a lower starting dose. |

| Severe (Child-Pugh C) | Not studied | Not studied | Not studied | Candesartan is contraindicated in patients with severe hepatic impairment.[1] |

| Pediatric (1 to <17 years) | Exposure similar to adults given the same dose | Exposure similar to adults given the same dose | Similar to adults[2] | Dosing is based on weight. Not recommended for children <1 year of age. |

| Gender | No significant difference[3] | No significant difference[3] | No significant difference[3] | No dose adjustment based on gender is necessary.[3] |

| Race | The antihypertensive effect is less pronounced in black patients.[1] | No significant difference in pharmacokinetics reported. | No significant difference reported. | Uptitration and concomitant therapy may be more frequently needed for blood pressure control in black patients.[1] |

CrCl = Creatinine Clearance

B. Hydrochlorothiazide

Hydrochlorothiazide is a thiazide diuretic that is primarily eliminated unchanged by the kidneys.[4][5]

Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide in Different Patient Populations

| Patient Population | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) | t½ (Elimination Half-life) | Key Findings & Recommendations |

| Healthy Adults | Peak plasma concentrations within 1-5 hours[4][6][7] | Plasma concentrations are linearly related to the administered dose[4] | 6-15 hours[4] | Well absorbed (65-75%) following oral administration.[4] |

| Renal Impairment | ||||

| Mild (CrCl 30-90 mL/min) | Increased[4] | Increased[4] | 11.5 hours[8][9] | Dosage should be reduced to 1/2 of the normal daily dose.[8][9] |

| Severe (CrCl <30 mL/min) | Increased[4] | Increased[4] | 20.7 hours[8][9] | Dosage should be reduced to 1/4 of the normal daily dose.[8][9] Efficacy decreases as GFR falls below 30-40 ml/min.[4] |

| Hepatic Impairment | Not significantly altered[10] | Not significantly altered[10] | Not significantly altered[10] | Use with caution due to the potential risk of hepatic coma in severe impairment.[10] |

| Geriatric | No specific data found, but caution is advised due to potential age-related decline in renal function. | No specific data found. | No specific data found. | Monitor renal function. |

CrCl = Creatinine Clearance, GFR = Glomerular Filtration Rate

II. Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. While specific, detailed protocols for each cited experiment are proprietary, the general experimental workflow for a typical pharmacokinetic study of this compound is outlined below.

General Experimental Workflow for a Pharmacokinetic Study

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. Efficacy, safety and pharmacokinetics of candesartan cilexetil in hypertensive children from 1 to less than 6 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. droracle.ai [droracle.ai]

- 5. drugs.com [drugs.com]

- 6. Articles [globalrx.com]

- 7. Articles [globalrx.com]

- 8. Pharmacokinetics of hydrochlorothiazide in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aminer.cn [aminer.cn]

- 10. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hytacand's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Hytacand, a combination antihypertensive agent, on the renin-angiotensin-aldosterone system (RAAS). This compound integrates two active components: candesartan (B1668252) cilexetil, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. This document details the distinct and synergistic mechanisms of action of these components, presents available quantitative data on their impact on key RAAS biomarkers, outlines typical experimental protocols for the assessment of these markers, and provides visual representations of the relevant physiological and experimental pathways.

Introduction to this compound and the RAAS

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Pathological activation of the RAAS is a primary contributor to the development and progression of hypertension. This compound is a fixed-dose combination therapy designed to target the RAAS through two complementary mechanisms, offering a potent antihypertensive effect.[1]

Candesartan cilexetil is a prodrug that is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[2] Candesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor effects of angiotensin II.[2][3]

Hydrochlorothiazide is a diuretic that inhibits the reabsorption of sodium and chloride in the distal convoluted tubule of the kidney, leading to increased excretion of water and electrolytes.[4] This reduction in plasma volume indirectly influences the RAAS.

Mechanism of Action on the RAAS

This compound's impact on the RAAS is a result of the interplay between the direct inhibitory action of candesartan and the indirect stimulatory effect of hydrochlorothiazide.

-

Candesartan: By selectively blocking the AT1 receptor, candesartan prevents angiotensin II from exerting its potent vasoconstrictive effects, stimulating aldosterone (B195564) release, and promoting sodium and water retention.[3][4] This blockade leads to a compensatory increase in plasma renin activity (PRA) and angiotensin II levels due to the loss of negative feedback on renin release.[4] However, the elevated angiotensin II levels are unable to elicit a pressor response due to the receptor blockade.[4]

-

Hydrochlorothiazide: The diuretic action of HCTZ reduces plasma volume, which is sensed by the kidneys as a decrease in renal perfusion pressure.[4] This, along with a decrease in sodium delivery to the macula densa, stimulates the release of renin from the juxtaglomerular cells, thereby activating the RAAS.[2] This leads to increased plasma renin activity and, consequently, elevated levels of angiotensin II and aldosterone.[4]

Synergistic Effect: The combination of candesartan and HCTZ provides a synergistic antihypertensive effect. HCTZ-induced volume depletion and RAAS activation are counteracted by the AT1 receptor blockade of candesartan. Conversely, the diuretic effect of HCTZ enhances the blood pressure-lowering effect of candesartan. Furthermore, candesartan's ability to block the effects of increased angiotensin II mitigates the HCTZ-induced rise in aldosterone, which can help to counteract the potassium-losing effect of the diuretic.[4]

Quantitative Effects on RAAS Parameters

The following tables summarize the quantitative effects of candesartan and hydrochlorothiazide on key RAAS parameters, based on available clinical data. Data for the combination therapy is limited; therefore, the effects of the individual components are presented.

Table 1: Effect of Candesartan on RAAS Parameters in Hypertensive Patients

| Parameter | Dosage | Duration of Treatment | Change from Baseline |

| Plasma Renin Activity (PRA) | 32 mg once daily | Not Specified | Increased (dose-dependent)[4] |

| Angiotensin II | 32 mg once daily | Not Specified | Increased (dose-dependent)[4] |

| Plasma Aldosterone | 32 mg once daily | Not Specified | Decreased[4] |

Table 2: Effect of Hydrochlorothiazide on RAAS Parameters in Hypertensive Patients

| Parameter | Dosage | Duration of Treatment | Change from Baseline |

| Plasma Renin Activity (PRA) | Not Specified | 1 week (acute) | Increased to maximum levels |

| Plasma Renin Activity (PRA) | Not Specified | 1 month - 1 year (chronic) | Remained elevated |

| Plasma Aldosterone | Not Specified | Not Specified | Increased[4] |

Experimental Protocols

The quantification of RAAS components is crucial for understanding the pharmacodynamics of drugs like this compound. The following are outlines of common experimental protocols for measuring plasma renin activity and angiotensin II.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen. A common method is the radioimmunoassay (RIA) for angiotensin I.

Protocol Outline:

-

Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: The blood sample is centrifuged to separate the plasma.

-

Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at a low temperature (e.g., 4°C) to prevent angiotensin I generation, serving as a baseline control.

-

Radioimmunoassay:

-

A known amount of radio-labeled angiotensin I (e.g., ¹²⁵I-Angiotensin I) is added to the plasma samples, along with a specific antibody against angiotensin I.

-

The unlabeled angiotensin I in the sample competes with the radio-labeled angiotensin I for binding to the antibody.

-

The antibody-bound angiotensin I is separated from the free angiotensin I.

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

-

Calculation: The concentration of angiotensin I in the samples is determined by comparing the measured radioactivity to a standard curve. PRA is then calculated as the difference in angiotensin I concentration between the incubated and non-incubated samples, expressed as ng/mL/hour.

Measurement of Angiotensin II

The measurement of angiotensin II in plasma is challenging due to its short half-life. A common and sensitive method is radioimmunoassay (RIA) following plasma extraction.

Protocol Outline:

-

Sample Collection and Preparation: Blood is collected into chilled tubes containing protease inhibitors and EDTA to prevent the degradation of angiotensin II. The plasma is then separated by centrifugation at low temperatures.

-

Plasma Extraction: Angiotensin II is extracted from the plasma, often using solid-phase extraction (SPE) columns, to concentrate the peptide and remove interfering substances.

-

Radioimmunoassay:

-

The extracted angiotensin II is reconstituted in an assay buffer.

-

A competitive RIA is performed, similar to the one described for angiotensin I, using a specific antibody for angiotensin II and a radio-labeled angiotensin II tracer.

-

The amount of bound radioactivity is inversely proportional to the concentration of unlabeled angiotensin II in the sample.

-

-

Calculation: The concentration of angiotensin II is determined from a standard curve and is typically expressed in pg/mL.

Visualizing Pathways and Workflows

This compound's Impact on the RAAS Signaling Pathway

Caption: this compound's dual impact on the RAAS pathway.

Experimental Workflow for Assessing this compound's Effect on RAAS

Caption: Workflow for a clinical study on this compound's RAAS effects.

References

- 1. Management of hypertension with fixed dose combinations of candesartan cilexetil and hydrochlorothiazide: patient perspectives and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medicine.com [medicine.com]

- 4. drugs.com [drugs.com]

The Anti-inflammatory Properties of Candesartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of the angiotensin II type 1 receptor (AT1R) blocker, candesartan (B1668252). Beyond its well-established role in hypertension management, a growing body of evidence highlights its significant immunomodulatory effects. This document details the molecular mechanisms, summarizes key quantitative data, and provides comprehensive experimental protocols to facilitate further research in this promising area.

Core Mechanisms of Anti-inflammatory Action

Candesartan exerts its anti-inflammatory effects through a multi-faceted approach, primarily by blocking the pro-inflammatory actions of angiotensin II. However, research indicates that its mechanisms extend beyond AT1R blockade, involving the modulation of key signaling pathways and cellular processes.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Candesartan has been shown to suppress the activation of the NF-κB pathway.[1] In inflammatory conditions, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Candesartan treatment has been observed to inhibit the phosphorylation of both IκBα and p65, thereby preventing the nuclear translocation of p65 and downregulating the expression of NF-κB target genes.[1] Some studies suggest that this effect may be, at least in part, independent of its AT1R blocking activity.

Figure 1: Simplified NF-κB Signaling Pathway and Candesartan's Point of Intervention.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Candesartan has been shown to inhibit the phosphorylation, and thus activation, of p38 MAPK and JNK in response to inflammatory stimuli.[2] This inhibition contributes to the downregulation of inflammatory cytokine production.

Figure 2: Overview of the MAPK Signaling Cascade and the Inhibitory Effect of Candesartan.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation

Candesartan has been reported to act as a partial agonist of PPAR-γ, a nuclear receptor with potent anti-inflammatory properties. Activation of PPAR-γ can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This dual action of AT1R blockade and PPAR-γ activation may contribute significantly to the anti-inflammatory profile of candesartan. However, it is important to note that the PPAR-γ activating properties of candesartan may be cell-type specific and are still an area of active investigation.

Inhibition of NLRP3 Inflammasome

Recent studies have indicated that candesartan can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. The proposed mechanism involves the suppression of NF-κB activation, reduction of mitochondrial damage, and inhibition of NLRP3 inflammasome assembly.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of candesartan have been quantified in a variety of preclinical and clinical studies. The following tables summarize key findings on its impact on major inflammatory markers.

In Vitro Studies

| Cell Type | Inflammatory Stimulus | Candesartan Concentration | Effect on Inflammatory Markers | Reference |

| BV-2 Microglia | LPS + IFN-γ | 1 µM | ↓ IL-6, TNF-α, IL-12p70 mRNA and protein; ↑ IL-10, TGF-β mRNA and protein | [1] |

| Human Monocytes | LPS (50 ng/mL) | 1 µM | ↓ TNF-α, IL-1β, IL-6 mRNA; ↓ TNF-α, IL-6 protein secretion | |

| Human Embryonic Kidney Cells (HKC) | TNF-α (2 ng/mL) | 10⁻⁵ M | ↓ TGF-β, IL-6 expression |

In Vivo Animal Studies

| Animal Model | Treatment | Effect on Inflammatory Markers | Reference |

| Mouse Model of Traumatic Brain Injury | Candesartan | ↓ Activated microglial cells, ↓ TGF-β1, ↑ TGF-β3 | |

| MSU-mediated Peritonitis Mouse Model | Oral Candesartan | ↓ Peritoneal active caspase-1, IL-1β, IL-6, MCP-1 | |

| Obese Zucker Rats | Candesartan (23.5 mg/kg diet) for 14 weeks | Normalized elevated renal IL-1β and MCP-1 levels |

Clinical Studies in Hypertensive Patients

| Study Population | Candesartan Dosage | Duration | Effect on Inflammatory Markers | Reference |

| 45 patients with mild to moderate hypertension | 16 mg/day | 2 months | ↓ hsCRP (from 1.10 to 0.70 mg/L, P=0.024) | [3] |

| 219 hypertensive patients (with and without type 2 diabetes) | Not specified | 6 months | ↓ sICAM-1, IL-6, hsCRP from baseline in both groups | [4] |

| 132 hypertensive patients | 8 mg/day | 12 weeks | ↓ C-reactive protein (from 0.07 to 0.06 mg/dl, p < 0.0001) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of candesartan.

General Experimental Workflow

The investigation of candesartan's anti-inflammatory properties typically follows a structured workflow, from initial in vitro screening to in vivo validation.

Figure 3: A Representative Experimental Workflow for Investigating Candesartan's Anti-inflammatory Effects.

Measurement of Cytokine Levels by ELISA

Objective: To quantify the concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or biological fluids.

Materials:

-

96-well high-binding ELISA plates

-

Capture and detection antibodies specific for the cytokine of interest

-

Recombinant cytokine standard

-

Assay diluent (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples based on the standard curve.

Analysis of Protein Expression by Western Blot

Objective: To determine the expression levels and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., p-p65, p-p38).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis by Real-Time RT-PCR

Objective: To quantify the mRNA expression levels of inflammatory genes.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

Real-time PCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcriptase kit.

-

Real-Time PCR: Set up the real-time PCR reaction by mixing the cDNA, primers, and master mix. Run the reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

Analysis: Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The evidence strongly supports the role of candesartan as an anti-inflammatory agent, acting through both AT1R-dependent and -independent mechanisms. Its ability to modulate key inflammatory pathways such as NF-κB and MAPK, as well as its potential to activate PPAR-γ and inhibit the NLRP3 inflammasome, makes it a compelling candidate for further investigation in the context of various inflammatory diseases.

Future research should focus on elucidating the precise molecular interactions of candesartan with these pathways, particularly its AT1R-independent effects. Further clinical trials are warranted to explore the therapeutic potential of candesartan in chronic inflammatory conditions beyond its current indications. The experimental protocols and data presented in this guide provide a solid foundation for drug development professionals and researchers to advance our understanding and application of candesartan's anti-inflammatory properties.

References

- 1. Candesartan modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candesartan abrogates G protein-coupled receptors agonist-induced MAPK activation and cardiac myocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and metabolic effects of candesartan in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candesartan effect on inflammation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Candesartan reduces oxidative stress and inflammation in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Candesartan in Preclinical Models: A Technical Guide

Executive Summary: Candesartan (B1668252), an Angiotensin II Type 1 Receptor (AT1R) blocker, has demonstrated significant neuroprotective potential across a range of preclinical models of neurological injury and disease. Beyond its primary function in blood pressure regulation, candesartan penetrates the blood-brain barrier and engages with the brain's intrinsic renin-angiotensin system (RAS). Preclinical evidence robustly supports its efficacy in reducing lesion volumes in traumatic brain injury and stroke, mitigating neuronal loss in models of neurodegeneration, and improving functional outcomes. These effects are attributed to a multi-faceted mechanism of action, including potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties, often linked to the dual blockade of AT1R and potential activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive technical overview of the preclinical evidence, detailing experimental protocols, summarizing quantitative outcomes, and visualizing the key molecular pathways involved.

Core Neuroprotective Mechanisms of Candesartan

The neuroprotective effects of candesartan are primarily initiated by its high-affinity blockade of the Angiotensin II Type 1 Receptor (AT1R). In the context of brain injury, overstimulation of AT1R by Angiotensin II (Ang II) triggers a cascade of detrimental events, including vasoconstriction, inflammation, oxidative stress, and apoptosis.[1][2] By inhibiting this pathway, candesartan not only prevents these harmful effects but also promotes a neuroprotective environment. This is achieved through several interconnected mechanisms: the unopposed stimulation of the neuroprotective Angiotensin II Type 2 Receptor (AT2R), the activation of the anti-inflammatory PPARγ pathway, and the direct suppression of downstream inflammatory and oxidative signaling cascades.[2][3]

Efficacy in Traumatic Brain Injury (TBI) Models

In preclinical TBI models, candesartan consistently reduces secondary brain injury and improves long-term outcomes. Studies utilizing the controlled cortical impact (CCI) model in mice show that candesartan administration, even when initiated hours after the initial trauma, leads to significant reductions in lesion volume, neuronal death, and neuroinflammation.[1][2][4]

Experimental Protocol: Controlled Cortical Impact (CCI) in Mice

A widely used protocol to assess the efficacy of candesartan in a TBI model involves the following steps:

-

Animal Model: Adult male mice (e.g., C57BL/6) are used.

-

Anesthesia: Mice are anesthetized, typically with isoflurane.

-

Surgical Procedure: A craniotomy is performed over the parietal cortex. A controlled cortical impact is delivered to the exposed brain tissue using a pneumatic impactor device, causing a reproducible injury.

-

Drug Administration: Candesartan or a vehicle control is administered at a specified time point post-injury (e.g., 6 hours).[4] Administration can be via a single intraperitoneal (i.p.) injection followed by daily injections or via continuous infusion using an osmotic minipump for long-term studies.[4][5]

-

Behavioral Assessment: Motor and cognitive functions are evaluated at various time points post-injury using tests such as the rotarod for motor coordination and the Morris water maze for spatial learning and memory.[2]

-

Endpoint Analysis: Animals are euthanized at specific time points (e.g., 3, 28, or 30 days post-injury).[1][4] Brains are collected for histological analysis (e.g., lesion volume measurement with cresyl-violet staining), immunohistochemistry (to quantify markers of inflammation like CD68, apoptosis like TUNEL, and oxidative stress like nitrotyrosine), and molecular analysis.[1][4]

Quantitative Data in TBI Models

| Preclinical Model | Candesartan Treatment (Dose, Route, Timing) | Key Quantitative Outcomes | Primary Mechanism Investigated | Citation(s) |

| CCI in Mice | 0.1 or 0.5 mg/kg, i.p., daily post-injury | - Lesion Volume: Significantly reduced at 30 days. - Cellular Markers: Significantly reduced CD68+, MPO+, TUNEL+, and nitrotyrosine+ cells. | AT1R Blockade, Anti-inflammation, Anti-apoptosis | [4] |

| CCI in Mice | 1 mg/kg/day, osmotic minipump, starting 5h pre-injury | - Lesion Volume: Reduced by 43% at 3 days and 31% at 28 days. - Cell Death: Reduced TUNEL+ cells. | AT1R Blockade, Anti-inflammatory | [1] |

| CCI in Mice | 0.1 mg/kg, i.p. (acute) or continuous infusion (chronic), starting 6h post-injury | - Gene Expression: Altered genes involved in angiogenesis, interferon signaling, and inflammation. | Transcriptomic Analysis | [5] |

| CCI in Mice | Vehicle or Candesartan 5h pre-injury | - Lesion Volume: Reduced by ~50%. - Functional Outcome: Improved motor skills (rotarod) and memory (Morris water maze). | AT1R Blockade, PPARγ Activation | [2] |

Efficacy in Cerebral Ischemia (Stroke) Models

Candesartan provides robust cerebroprotection in animal models of ischemic stroke, such as those induced by middle cerebral artery occlusion (MCAO). Pretreatment or early post-ischemic treatment with candesartan significantly reduces infarct volume, decreases brain edema, and improves neurological deficits, often at doses that do not cause significant hypotension.[6][7][8]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar) are often used.[3][7]

-

Surgical Procedure: Anesthesia is induced. The middle cerebral artery is occluded, commonly by inserting a filament into the internal carotid artery to block the MCA origin. The occlusion is maintained for a set period (e.g., 90-120 minutes) followed by reperfusion (removal of the filament).

-

Drug Administration: Candesartan is typically administered before the MCAO (pretreatment) or at the time of reperfusion.[6][7][9] Doses range from 0.1 to 1 mg/kg, often delivered subcutaneously (s.c.) or intravenously (i.v.).[7][9]

-

Neurological Assessment: Neurological deficit scores (e.g., Garcia or Benderson scales) are evaluated at 24 and 48 hours post-MCAO to assess functional impairment.[6]

-

Endpoint Analysis: At 48 hours, brain infarct volume is measured using magnetic resonance imaging (MRI) or 2,3,5-triphenyltetrazolium chloride (TTC) staining.[7] Brain water content is measured to quantify edema, and molecular markers are assessed in brain tissue.[8]

Quantitative Data in Stroke Models

| Preclinical Model | Candesartan Treatment (Dose, Route, Timing) | Key Quantitative Outcomes | Primary Mechanism Investigated | Citation(s) |

| MCAO in Rats | 0.2 mg/kg/day, s.c., 7 days pre-treatment | - Infarct Size: Reduced from 29% to 14% of grey matter. - Neurological Score: Significantly improved (Garcia & Benderson scales). | AT1R Blockade | [6] |

| MCAO in SHR | 1 mg/kg/day, 4 weeks treatment | - Infarct Volume: Significantly reduced. - Neurological Deficit: Significantly reduced scores. | AT2R Upregulation | [3] |

| MCAO in Rats | 0.1 mg/kg, s.c., twice daily, 5 days pre-treatment | - Stroke Volume: Significantly reduced. - Neurological Outcome: Significantly improved. | Stimulation of BDNF/TrkB system | [7] |

| MCAO in Rats | 0.1 mg/kg, pre-ischemia | - Brain Edema: Reduced by 59.2%. - BBB Disruption: Reduced by 54.9%. - Infarct Size: Reduced by 54.9%. | Protection of BBB Integrity | [8] |

| OGD/R in PC12 cells | In vitro treatment | - Cell Viability: Increased. - Apoptosis: Reduced (decreased Bax, Cleaved Caspase-3). | FFAR1/ITGA4 Pathway | [10][11] |

Efficacy in Neurodegenerative Disease Models

The application of candesartan has been explored in models of chronic neurodegeneration, where neuroinflammation and oxidative stress are key pathological drivers.

-

Alzheimer's Disease (AD): In AD mouse models (e.g., 5XFAD), intranasal or systemic candesartan has been shown to reduce neuroinflammation, decrease microglial activation, and in some cases, reduce the amyloid-beta (Aβ) burden in the hippocampus.[12][13] It appears to shift microglia towards a more neuroprotective, phagocytic (M2) phenotype, enhancing Aβ uptake.[12][13] However, effects on cognitive rescue have been mixed, with some studies showing no improvement in memory despite reduced inflammation.[14][15]

-

Parkinson's Disease (PD): In toxin-induced PD models (e.g., 6-OHDA), candesartan protects dopaminergic neurons from cell death, but this effect is critically dependent on timing.[16][17] Treatment initiated before the neurotoxic insult is protective, suggesting candesartan interferes with the early stages of the degenerative cascade, likely by suppressing Ang II-induced oxidative stress.[17] Post-lesion treatment has been found to be ineffective.[16][18]

-

Huntington's Disease (HD): In a 3-nitropropionic acid (3NP)-induced rat model of HD, candesartan treatment improved motor performance and ameliorated striatal damage.[19] This was associated with modulation of the protective AT2R/Mas receptor axis and the CREB/BDNF/PGC1-α signaling pathway.[19]

Quantitative Data in Neurodegenerative Models

| Preclinical Model | Candesartan Treatment (Dose, Route, Timing) | Key Quantitative Outcomes | Primary Mechanism Investigated | Citation(s) |

| 5XFAD Mice (AD) | Intranasal, 2 months | - Aβ Burden: Significantly reduced in the hippocampus. - Microglial Activation: Significantly reduced in the hippocampus. | Modulation of Microglial Phenotype, Anti-inflammation | [12][13] |

| 6-OHDA Rats (PD) | 3 mg/kg/day, s.c., 7 days pre-treatment | - Dopaminergic Neurons: Significantly protected against neurotoxin-induced cell death. | Interference with early oxidative stress events | [17] |

| 6-OHDA Rats (PD) | 3 mg/kg/day, s.c., 24h post-lesion | - Dopaminergic Neurons: No significant protection observed. | Timing-dependent efficacy | [16][18] |

| SAMP8 Mice (Aging) | Long-term treatment | - Cognitive Function: Prevented development of cognitive impairment. - Biomarkers: Reduced inflammation and nitro-oxidative stress. | Anti-inflammatory, Anti-oxidative | [20] |

| 3NP Rats (HD) | 2.5 or 5 mg/kg, p.o., daily for 14 days | - Motor Function: Improved performance. - Striatal Markers: Upregulated BDNF, PGC1-α, and Survivin. | Modulation of AT2R and CREB/BDNF pathways | [19] |

Key Signaling Pathways in Detail

Beyond the primary AT1R blockade, candesartan's neuroprotective actions involve specific downstream molecular pathways. A critical aspect is its ability to modulate microglial activation, a key component of neuroinflammation.

As illustrated, pathological stimuli activate microglia towards a pro-inflammatory M1 phenotype via AT1R and Toll-like receptor 4 (TLR4), leading to the release of harmful mediators through the NF-κB pathway.[13][21] Candesartan intervenes by blocking AT1R and promoting a shift towards the M2 anti-inflammatory and reparative phenotype.[12][20][21] This shift is characterized by the downregulation of pro-inflammatory cytokines like TNF-α and IL-6 and the upregulation of anti-inflammatory cytokines such as IL-10 and TGF-β, as well as factors like Arginase-1 that promote tissue repair.[12][21]

Conclusion and Future Directions

The preclinical data overwhelmingly support the neuroprotective efficacy of candesartan in diverse models of acute and chronic neurological disorders. Its ability to cross the blood-brain barrier and target multiple injury mechanisms—including inflammation, oxidative stress, and apoptosis—makes it a compelling candidate for repurposing. The dual action as an AT1R blocker and PPARγ agonist may provide synergistic benefits.[1][2]

Future research should focus on optimizing treatment paradigms, including the therapeutic window, dosage, and route of administration for different neurological conditions. The critical dependence on treatment timing seen in Parkinson's models highlights the need for further investigation into its prophylactic versus therapeutic potential.[16][17] Ultimately, the robust and consistent neuroprotective effects observed in these preclinical studies provide a strong rationale for well-designed clinical trials to validate the therapeutic utility of candesartan in patients with traumatic brain injury, stroke, and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Candesartan, an angiotensin II AT₁-receptor blocker and PPAR-γ agonist, reduces lesion volume and improves motor and memory function after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of candesartan against cerebral ischemia in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurorestoration after traumatic brain injury through angiotensin II receptor blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Candesartan pretreatment is cerebroprotective in a rat model of endothelin-1-induced middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Candesartan but not ramipril pretreatment improves outcome after stroke and stimulates neurotrophin BNDF/TrkB system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Candesartan Attenuates Ischemic Brain Edema and Protects the Blood–Brain Barrier Integrity from Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Candesartan Reduces Neuronal Apoptosis Caused by Ischemic Stroke via Regulating the FFAR1/ITGA4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Candesartan ameliorates brain inflammation associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Candesartan ameliorates brain inflammation associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. alzforum.org [alzforum.org]

- 16. researchportal.vub.be [researchportal.vub.be]

- 17. The neuroprotective action of candesartan is related to interference with the early stages of 6-hydroxydopamine-induced dopaminergic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchportal.vub.be [researchportal.vub.be]

- 19. Neuroprotective effects of candesartan in 3-nitropropionic acid-induced Huntington’s disease: modulation of angiotensin and CREB/BDNF/PGC1-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Candesartan Effectively Preserves Cognition in Senescence Accelerated Mouse Prone 8 (SAMP8) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Candesartan modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Cellular Effects of Hydrochlorothiazide Exposure: A Technical Guide

Introduction

Hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, has been a cornerstone in the management of hypertension and edema for over six decades.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis.[1][3] While its acute effects on renal function are well-characterized, long-term exposure to HCTZ initiates a cascade of complex cellular adaptations and off-target effects that are of significant interest to researchers and drug development professionals. This technical guide provides an in-depth review of the long-term cellular consequences of HCTZ exposure, focusing on key signaling pathways, and presents quantitative data and experimental methodologies from pivotal studies.

Photosensitization, Oxidative Stress, and Carcinogenesis

One of the most significant long-term effects of HCTZ is its role as a photosensitizing agent, which has been linked to an increased risk of non-melanoma skin cancers (NMSCs), including basal cell carcinoma (BCC) and squamous cell carcinoma (SCC).[4][5]

Molecular Mechanism of Photosensitization

HCTZ absorbs ultraviolet (UV) radiation, primarily in the UVA spectrum, which is the major portion of UV light reaching the Earth's surface.[6] This absorption leads to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular macromolecules, including lipids, proteins, and nucleic acids.[6] A key mutagenic DNA lesion resulting from this oxidative stress is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[6] Furthermore, HCTZ has been shown to enhance the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a type of DNA damage typically associated with UVB radiation.[7]

The pro-photocarcinogenic effects are exacerbated by HCTZ's impact on DNA repair mechanisms. Studies have shown that HCTZ can impair the nucleotide excision repair (NER) pathway and inhibit the activity of DNA repair enzymes like OGG1, which is responsible for excising 8-OHdG.[8][9] This combination of increased DNA damage and compromised repair significantly elevates the risk of mutagenesis.

Chronic Exposure and Cellular Transformation

Long-term, chronic exposure of human keratinocytes (HaCaT cells) to HCTZ in combination with UVA radiation has been shown to induce a dysplastic-like phenotype.[8] These transformed cells exhibit several hallmarks of pre-neoplastic lesions, including:

-

A multilayered morphology with alterations in cell size and shape.[8]

-

Resistance to apoptosis.[10]

-

Enhanced clonogenicity.[10]

-

Activation of the oncogenic Wnt signaling pathway, indicated by the intranuclear accumulation of β-catenin.[8][10]

-

Increased expression of the oncogene ΔNp63α.[10]

Importantly, these morphological and functional changes were not observed in cells treated with HCTZ alone, underscoring the critical role of UV radiation in this pathogenic process.[4][8]

Quantitative Data from In Vitro Studies

| Parameter | Cell Type | HCTZ Concentration | Exposure Details | Observed Effect | Reference |

| DNA Damage | HaCaT Keratinocytes | 70, 140, 370 ng/mL | Acute exposure + 10 J/cm² UVA | Amplified UVA-induced double-strand breaks and oxidative DNA damage | [8] |

| Cellular Phenotype | HaCaT Keratinocytes | 70 ng/mL | Chronic (9 weeks) exposure + 10 J/cm² UVA twice weekly | Acquired dysplastic-like phenotype, apoptosis resistance, enhanced clonogenicity | [8] |

| DNA Repair | HaCaT Keratinocytes | 70, 140, 370 ng/mL | Acute exposure + UVA | Associated with defective activity of the DNA repair enzyme OGG1 | [8] |

| Genotoxicity | Human Lymphocytes | 5 µg/mL | In vitro culture | Significant increase in the frequency of sister chromatid exchanges (SCEs) | [11] |

| Cell Viability | Human Fibroblasts | Not specified | HCTZ + UVA Radiation | ~41% decrease in cell viability | [12] |

Experimental Protocol: Chronic HCTZ/UVA Exposure of Keratinocytes

This protocol summarizes the methodology used to induce a transformed phenotype in keratinocytes.[6][8]

Renal and Cardiovascular Cellular Effects

While the dermatological effects are profound, the primary therapeutic action and other long-term cardiovascular effects of HCTZ are rooted in its influence on renal and vascular cells.

Renal Ion Transporter Modulation

HCTZ's diuretic and antihypertensive effects begin with the blockade of the Na+-Cl- cotransporter (NCC or SLC12A3) on the apical membrane of distal convoluted tubule cells.[1][3][13] This inhibition reduces the reabsorption of sodium and chloride ions.[3]

Long-term administration, however, can lead to renal adaptation and diuretic tolerance. This involves a compensatory upregulation of various ion transporters:

-

Na+-Cl- Cotransporter (NCC): Chronic HCTZ treatment can paradoxically increase the abundance of NCC itself.[14]

-

Epithelial Na+ Channel (ENaC): Downstream of the distal convoluted tubule, chronic HCTZ treatment leads to an increase in ENaC abundance, enhancing sodium absorption in the collecting duct.[14]

-

Organic Anion Transporter-1 (OAT1): In the proximal tubule, where HCTZ is secreted into the tubular lumen, OAT1 abundance is increased, potentially as a substrate-stimulation response.[14]

HCTZ also indirectly affects calcium transport. By reducing intracellular sodium in distal tubule cells, it enhances the activity of the basolateral Na+/Ca2+ exchanger, leading to increased calcium reabsorption and potentially causing hypercalcemia.[1][2]

Vascular Smooth Muscle and Vasodilation

The sustained antihypertensive effect of long-term HCTZ use is attributed to a reduction in peripheral vascular resistance through vasodilation.[1][15] The cellular mechanisms are not fully elucidated but are independent of the diuretic effect. Several pathways have been proposed:

-

RhoA/Rho Kinase Pathway: HCTZ has been shown to reduce the expression of RhoA and Rho kinase in vascular smooth muscle cells.[15][16] This pathway is critical for vasoconstriction, and its inhibition leads to vasorelaxation.

-

Calcium-Activated Potassium Channels (KCA): Some studies suggest HCTZ may open KCA channels in vascular smooth muscle, leading to hyperpolarization and vasodilation.[15][17]

-

Sphingolipid Metabolism: Recent metabolomics and genomics studies suggest that sphingolipids and their metabolites (e.g., sphingosine-1-phosphate) might be involved in the long-term blood pressure response to HCTZ, possibly through interaction with the Rho-kinase pathway.[18]

Cardiac Myocyte Ion Channel Effects

At high concentrations, which may not be therapeutically relevant for hypertension but are important from a toxicological perspective, HCTZ has direct effects on cardiac ion currents.

| Ion Current | Cell Type | HCTZ Concentration | Observed Effect | Reference |

| Fast Na+ Current (INa) | Isolated Rat Ventricular Cardiomyocytes | 100 µM | ~30% depression | [17] |

| L-type Ca2+ Current (ICaL) | Isolated Rat Ventricular Cardiomyocytes | 100 µM | ~20% depression | [17] |

| Transient K+ Current (Ito) | Isolated Rat Ventricular Cardiomyocytes | 100 µM | ~20% decrease | [17] |

| Delayed Rectifier K+ Current | Isolated Rat Ventricular Cardiomyocytes | 100 µM | ~20% decrease | [17] |

| Inward Rectifier K+ Current | Isolated Rat Ventricular Cardiomyocytes | 100 µM | ~20% decrease | [17] |

| Ventricular Contraction | Rat Ventricular Muscle Strips | IC30 of 1.85 µM | Depressed ventricular contraction (60% decrease at 100 µM) | [17] |

These actions on multiple cardiac ionic currents contribute to a negative inotropic (reduced contractility) effect at high concentrations.[17]

Metabolic Cellular Effects

Long-term HCTZ therapy is associated with several metabolic disturbances, including hyperglycemia and hyperuricemia.[1]

Hyperglycemia and Insulin (B600854) Secretion

The precise mechanism of HCTZ-induced hyperglycemia is not fully understood, but a leading hypothesis centers on the drug's effect on potassium levels.[1]

-

Hypokalemia: HCTZ increases potassium excretion, leading to lower systemic potassium levels.[1]

-

Pancreatic β-Cell Hyperpolarization: In pancreatic β-cells, reduced extracellular potassium is thought to open ATP-sensitive potassium (KATP) channels, causing membrane hyperpolarization.

-

Reduced Insulin Secretion: This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing calcium influx, which is a critical trigger for insulin secretion.[16]

Hyperuricemia

Thiazide diuretics are a common cause of hyperuricemia and can precipitate gout flares.[1] This effect is due to increased reabsorption of uric acid in the proximal tubule. HCTZ competes with uric acid for secretion via organic anion transporters (OATs), leading to a net increase in urate retention.[2]

Conclusion

The long-term cellular effects of hydrochlorothiazide are multifaceted, extending far beyond its primary diuretic function. For drug development professionals, the photosensitizing properties of HCTZ highlight the importance of evaluating the phototoxic potential of new chemical entities, especially those intended for chronic use. For researchers, the adaptive changes in renal ion transporters, the complex mechanisms of vasodilation, and the off-target metabolic effects present numerous avenues for further investigation. A thorough understanding of these long-term cellular consequences is critical for optimizing therapeutic strategies, managing adverse events, and designing safer and more effective antihypertensive agents for the future.

References

- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 4. A reverse translational pharmacological approach to understand the underlying mechanisms of the reported association between hydrochlorothiazide and non-melanoma skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does Hydrochlorothiazide Cause Non-Melanoma Skin Cancer? [cliffordclinic.com]

- 6. congresslife.com [congresslife.com]

- 7. Hydrochlorothiazide enhances UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrochlorothiazide Use and Risk of Nonmelanoma Skin Cancers: A Biological Plausibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrochlorothiazide disrupts DNA damage response to exacerbate skin photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrochlorothiazide Use and Risk of Nonmelanoma Skin Cancers: A Biological Plausibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin B12 protects against DNA damage induced by hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phototoxic Reactions Inducted by Hydrochlorothiazide and Furosemide in Normal Skin Cells—In Vitro Studies on Melanocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemignition.com [chemignition.com]

- 14. ovid.com [ovid.com]

- 15. Mechanisms and pharmacogenetic signals underlying thiazide diuretics blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cardiac cellular actions of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Cellular Influence of Hytacand on Electrolyte Balance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Hytacand, a combination antihypertensive agent containing Hydrochlorothiazide (B1673439) (HCTZ) and Candesartan, exerts a complex and multifaceted influence on electrolyte balance at the cellular level. This document elucidates the distinct and combined mechanisms of its components. HCTZ directly modulates ion transporters in the distal convoluted tubule (DCT), primarily inhibiting the Na⁺/Cl⁻ cotransporter (NCC), which leads to significant downstream effects on sodium, chloride, calcium, and potassium handling. Candesartan, an angiotensin II receptor blocker (ARB), indirectly influences electrolyte transport, primarily in the collecting duct, by attenuating the effects of aldosterone (B195564), thereby counteracting the potassium-wasting effects of HCTZ. This guide provides a detailed examination of the signaling pathways, quantitative effects on ion transport, and the experimental protocols used to investigate these cellular phenomena.

Hydrochlorothiazide (HCTZ): Direct Modulation of Ion Transport in the Distal Convoluted Tubule

Hydrochlorothiazide's primary site of action is the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2] Its principal molecular target is the thiazide-sensitive Na⁺/Cl⁻ cotransporter (NCC or SLC12A3).[1][3]

Mechanism of Action on Sodium (Na⁺) and Chloride (Cl⁻)

HCTZ competitively binds to the chloride-binding site of the NCC transporter, inhibiting the reabsorption of Na⁺ and Cl⁻ from the tubular fluid into the DCT cell.[4] This inhibition leads to increased luminal concentrations of these ions, resulting in natriuresis and diuresis.[2] At the cellular level, this blockade reduces the influx of Na⁺ and Cl⁻, altering the cell's electrochemical gradients.

Cellular Influence on Calcium (Ca²⁺) Reabsorption

Paradoxically, while promoting Na⁺ excretion, HCTZ enhances Ca²⁺ reabsorption, leading to hypocalciuria and potentially mild hypercalcemia.[5][6] The cellular mechanism is a multi-step process:

-

NCC Inhibition : HCTZ blocks the primary pathway for apical Na⁺ and Cl⁻ entry.[7]

-

Intracellular Cl⁻ Reduction : The continued basolateral exit of Cl⁻ via channels, coupled with reduced apical entry, lowers the intracellular chloride concentration ([Cl⁻]i).[7]

-

Membrane Hyperpolarization : The decrease in [Cl⁻]i hyperpolarizes the apical membrane potential (makes it more negative).[7]

-

Enhanced Ca²⁺ Influx : This hyperpolarization increases the electrical driving force for Ca²⁺ entry through the apical transient receptor potential vanilloid 5 (TRPV5) channels.[7]

-

Increased Na⁺/Ca²⁺ Exchange : A lower intracellular Na⁺ concentration enhances the activity of the basolateral Na⁺/Ca²⁺ exchanger (NCX1), which actively transports Ca²⁺ into the interstitial fluid in exchange for Na⁺, further promoting net Ca²⁺ reabsorption.[8]

Cellular Influence on Potassium (K⁺) Balance

HCTZ-induced hypokalemia is an indirect, yet significant, cellular effect. By blocking Na⁺ reabsorption in the DCT, a higher concentration of Na⁺ is delivered downstream to the collecting ducts. This increased distal Na⁺ delivery enhances its uptake by the epithelial Na⁺ channel (ENaC) in the principal cells. To maintain electroneutrality, this influx of positive charge drives the secretion of intracellular K⁺ into the tubular lumen through the renal outer medullary potassium channel (ROMK).[9][10]

Quantitative Effects and Compensatory Mechanisms

Experimental data from mouse DCT cells provide quantitative insights into these effects.

| Parameter | Control | 10⁻⁴ M Chlorothiazide (B1668834) | Percent Change | Reference |

| ²²Na⁺ Uptake (nmol/min/mg protein) | 272 ± 35 | ~163 | -40% | [7] |

| ³⁶Cl⁻ Uptake (nmol/min/mg protein) | 340 ± 50 | ~170 | -50% | [7] |

| ⁴⁵Ca²⁺ Uptake (nmol/min/mg protein) | 2.86 ± 0.26 | ~4.15 | +45% | [7] |

| Intracellular Ca²⁺ ([Ca²⁺]i) | 91 ± 12 nM | 654 ± 31 nM | +618% | [7] |

| Membrane Voltage | -72 ± 2 mV | -92.4 ± 9.2 mV | Hyperpolarization by ~20 mV | [7] |

Interestingly, long-term HCTZ treatment has been shown to cause a compensatory upregulation in the abundance and phosphorylation of the NCC protein, a phenomenon potentially contributing to diuretic tolerance.[11][12]

Candesartan: Indirect Modulation via the Renin-Angiotensin-Aldosterone System (RAAS)

Candesartan is an Angiotensin II Receptor Blocker (ARB) that selectively and competitively inhibits the Angiotensin II Type 1 (AT₁) receptor.[13][14] Its effects on electrolyte balance are not due to direct interaction with ion channels but are a consequence of interrupting the RAAS pathway.

Mechanism of Action

Angiotensin II, a key effector of the RAAS, normally binds to AT₁ receptors to cause vasoconstriction and stimulate the adrenal cortex to release aldosterone.[15] Candesartan blocks these actions.[13] The primary influence on cellular electrolyte balance stems from the subsequent reduction in aldosterone levels.[16]

Indirect Cellular Influence on Sodium (Na⁺) and Potassium (K⁺)

Aldosterone acts on the principal cells of the collecting duct to increase the expression and activity of:

-

Apical epithelial Na⁺ channels (ENaC), promoting Na⁺ reabsorption.

-

Apical renal outer medullary K⁺ channels (ROMK), promoting K⁺ secretion.

-

Basolateral Na⁺/K⁺-ATPase pumps, which maintain the Na⁺ and K⁺ gradients.

By reducing aldosterone levels, Candesartan leads to decreased activity of these transporters. The net cellular effect is reduced Na⁺ reabsorption and, critically, decreased K⁺ secretion . This potassium-sparing effect can lead to an increase in serum potassium levels, a condition known as hyperkalemia.[17][18][19]

This compound: Combined Influence on Electrolyte Homeostasis

The combination of HCTZ and Candesartan in this compound results in both synergistic and opposing effects on cellular electrolyte balance.

-

Sodium : Both agents promote natriuresis through different cellular mechanisms and at different sites in the nephron, contributing to the overall antihypertensive effect.

-

Potassium : This is the most critical interaction at the cellular level. HCTZ promotes K⁺ loss, while Candesartan promotes K⁺ retention. This opposing action mitigates the risk of severe hypokalemia from HCTZ or hyperkalemia from Candesartan when used as monotherapies. The net effect on a patient's potassium level depends on individual physiology and renal function.

Experimental Protocols

Investigating the cellular effects of this compound's components requires specialized biophysical and molecular techniques.

Protocol: Western Blot Analysis of NCC Abundance

This protocol is used to quantify changes in the expression of the NCC transporter protein in response to drug treatment.[20][21]

Methodology:

-

Sample Preparation : Isolate membrane proteins from cultured DCT cells or kidney tissue homogenates.[20] Treat experimental groups with HCTZ, Candesartan, or vehicle control for a specified duration.

-

Lysis : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Denature and separate 20-30 µg of protein per lane on a 7.5% polyacrylamide gel.

-

Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.[21]

-

Blocking : Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for total NCC and phosphorylated NCC (pNCC). Use a loading control antibody (e.g., β-actin or Na⁺/K⁺-ATPase).

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis : Quantify band density using software like ImageJ and normalize NCC/pNCC signals to the loading control.

Protocol: Patch-Clamp Electrophysiology of Ion Channels

This technique measures ionic currents through channels in the cell membrane, allowing for direct assessment of drug effects on channel activity.[23][24]

Methodology:

-